molecular formula C16H17FN2O5S B8616983 2-(3-Cyclohexyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzene-1-sulfonyl fluoride CAS No. 59651-57-9

2-(3-Cyclohexyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzene-1-sulfonyl fluoride

Cat. No.: B8616983
CAS No.: 59651-57-9
M. Wt: 368.4 g/mol
InChI Key: RQRAFOLFXJQTLB-UHFFFAOYSA-N
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Description

2-(3-Cyclohexyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzene-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C16H17FN2O5S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

59651-57-9

Molecular Formula

C16H17FN2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3-cyclohexyl-2,4,6-trioxo-1,3-diazinan-1-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C16H17FN2O5S/c17-25(23,24)13-9-5-4-8-12(13)19-15(21)10-14(20)18(16(19)22)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2

InChI Key

RQRAFOLFXJQTLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3=CC=CC=C3S(=O)(=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-cyclohexyl-N'-(2-fluorosulphonylphenyl) urea (300 g, 1 mole), malonic acid (156 g, 1 mole) and acetylchloride (427 ml, 6 moles) was refluxed for 4 hours with stirring, cooled to room temperature, poured into water (4.25 l) and stirred for 1 hour to decompose the excess of acetylchloride. Then the 1-cyclohexyl-3-(2-fluorosulphonylphenyl)barbituric acid formed was added with portions and with stirring to 1N ammoniumhydroxide (5 l, 5 moles). After the last addition, stirring was continued for still an hour. Some insoluble material was filtered off and the filtrate was carefully acidified with 6N sulphuric acid (835 ml) whilst cooling by the addition of crushed ice. After 1 hour the precipitate was collected, digested with water (2.5 l), filtered off and dried, yielding 180-270 g of a product containing 69-81% of the desired barbituric acid (by titration of the CH2), the remaining 19-31% consisting mainly of 1-cyclohexyl-2-acetyl-3-(2-sulphamoylphenyl)barbituric acid, as determined by TLC and NMR.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
427 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.25 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Malonyldichloride (168 g, 1.2 mole) was added with stirring to N-cyclohexyl-N'-(2-fluorosulphonylphenyl)urea (270 g, 0.9 mole) in dry chloroform (1500 ml). This mixture was heated for 6 hours at 40°-50° C. and then cooled below 20° C., whereupon 300 ml of methanol were added cautiously. The reaction mixture was then evaporated under reduced pressure yielding 253 g of 1-cyclohexyl-3-(2-fluorosulphonylphenyl)barbituric acid. This sulphofluoride was converted into the sulphonamide as described under b) with a nearly quantitative yield.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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